2,5-Dimethylphenethylamine

Description

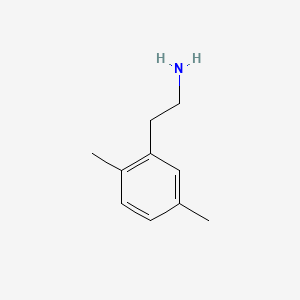

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEFNTMBBIKOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177633 | |

| Record name | Phenethylamine, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23068-44-2 | |

| Record name | 2,5-Dimethylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23068-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, 2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023068442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23068-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Characterization for 2,5 Dimethylphenethylamine

Design and Execution of Selective Aromatic Methylation Reactions

The synthesis of 2,5-Dimethylphenethylamine typically begins with a precursor already containing the desired aromatic substitution pattern, namely 1,4-dimethylbenzene, more commonly known as p-xylene (B151628). The strategic placement of the two methyl groups on the benzene (B151609) ring is a critical antecedent to forming the final compound.

The industrial production of p-xylene often involves catalytic reforming of petroleum naphtha followed by separation and isomerization processes. For laboratory-scale synthesis, electrophilic aromatic substitution reactions such as the Friedel-Crafts alkylation are fundamental. beyondbenign.org Starting with toluene (B28343), a Friedel-Crafts alkylation reaction can introduce a second methyl group. The initial methyl group of toluene is an ortho-, para-director. While this results in a mixture of ortho- and para-isomers, the para-isomer (p-xylene) can be separated due to differences in physical properties like boiling and melting points.

More advanced strategies for producing p-xylene from renewable resources have also been developed. One such method involves the Diels-Alder cycloaddition of biomass-derived 2,5-dimethylfuran (B142691) (DMF) with ethylene, followed by a dehydration step catalyzed by solid acids like zeolites. mdpi.comosti.gov This approach represents a more sustainable route to the key p-xylene precursor. mdpi.com

Synthesis of the Phenethylamine (B48288) Core with Specific Substitution Patterns

With the 2,5-dimethyl substituted aromatic ring (p-xylene) as the starting point, the next critical step is the introduction of the two-carbon aminoethyl side chain at the 1-position. Several established synthetic routes can be employed for this transformation.

Route 1: Friedel-Crafts Acylation followed by Reduction

A common and versatile method is the Friedel-Crafts acylation of p-xylene. organic-chemistry.orgbeilstein-journals.org Reaction with an acyl halide, such as chloroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), produces 2-chloro-1-(2,5-dimethylphenyl)ethan-1-one. researchgate.net This intermediate ketone can then be converted to the corresponding amine. This typically involves a multi-step process: substitution of the chloride with an azide (B81097) or phthalimide, followed by reduction, or direct amination followed by reduction of the carbonyl group. A more direct approach is the reductive amination of the ketone, which converts the carbonyl group into an amine in a single conceptual step.

Route 2: The Henry Reaction (Nitrostyrene Route)

Another prominent pathway involves the condensation of 2,5-dimethylbenzaldehyde (B165460) with a nitroalkane, such as nitromethane, in a base-catalyzed reaction known as the Henry reaction. This forms the intermediate 1-(2,5-dimethylphenyl)-2-nitroethene (a β-nitrostyrene). The subsequent reduction of both the nitro group and the alkene double bond yields the target this compound. mdma.chnih.gov Various reducing agents can accomplish this transformation, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. mdma.ch More recent methods have demonstrated the effective one-pot reduction of β-nitrostyrenes using sodium borohydride (B1222165) in combination with copper(II) chloride, which offers a milder and often higher-yielding alternative to traditional metal hydrides. nih.govchemrxiv.org

Route 3: From Benzyl (B1604629) Halide via Nitrile

This synthetic strategy begins with the conversion of p-xylene to 2,5-dimethylbenzyl halide (e.g., bromide or chloride) via free-radical halogenation. The resulting benzyl halide is then reacted with a cyanide salt (e.g., sodium cyanide) to form 2-(2,5-dimethylphenyl)acetonitrile. The final step is the reduction of the nitrile group to a primary amine, which can be achieved using powerful reducing agents like LiAlH₄ or through catalytic hydrogenation, to afford this compound.

Chemical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques. The molecular formula is C₁₀H₁₅N, and its computed molecular weight is approximately 149.23 g/mol . nih.gov Spectroscopic methods provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy would show characteristic signals for the aromatic protons, the two distinct methyl groups attached to the ring, and the two methylene (B1212753) groups of the ethylamine (B1201723) side chain. ¹³C NMR would similarly show distinct peaks for each carbon atom in the molecule.

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum would display a molecular ion peak (M⁺) and characteristic fragmentation patterns for phenethylamines.

Infrared (IR) Spectroscopy : IR spectroscopy would reveal characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and alkyl groups, and C=C stretching of the aromatic ring.

Advanced Purification and Isolation Techniques for Research Compounds

Achieving high purity is essential for research-grade chemical compounds to ensure that experimental results are reliable and reproducible. The purification of this compound from a crude reaction mixture involves separating the desired product from unreacted starting materials, reagents, and any side products.

Liquid-Liquid Extraction : Following the reaction, an initial work-up often involves liquid-liquid extraction. Since this compound is a basic compound, its solubility can be manipulated by adjusting the pH of the aqueous phase. It can be extracted into an organic solvent under basic conditions, while acidic impurities remain in the aqueous layer. This allows for a preliminary separation from non-basic components.

Distillation : For liquid products like many freebase phenethylamines, vacuum distillation is a highly effective method for purification. By reducing the pressure, the boiling point of the compound is lowered, allowing it to be distilled at a temperature that prevents thermal decomposition.

Crystallization : A common and powerful technique for purifying solid compounds is crystallization. The amine product can be converted into a salt (e.g., hydrochloride or sulfate) by reacting it with the corresponding acid. These salts are typically crystalline solids with well-defined melting points. Recrystallization of the salt from a suitable solvent system can effectively remove impurities, yielding a highly purified product. The pure freebase can then be regenerated by treatment with a base if desired.

Chromatography : For difficult separations or to achieve very high purity, chromatographic techniques are employed. High-performance liquid chromatography (HPLC), particularly preparative HPLC, can separate the target compound from closely related impurities with high resolution. nih.gov Column chromatography using silica (B1680970) gel or alumina (B75360) is another widely used method for purifying reaction products on a laboratory scale. udel.edu

Stereochemical Control in Synthesis Relevant to Phenethylamine Scaffolds

This compound itself is an achiral molecule as it does not possess a stereocenter. However, the broader phenethylamine scaffold is a frequent subject of stereoselective synthesis, particularly when a substituent is introduced at the alpha-carbon (the carbon atom adjacent to the nitrogen), as seen in amphetamine and its analogues. researchgate.net Control over the stereochemistry in these cases is critical, as different enantiomers can exhibit vastly different biological activities. Therefore, methodologies for stereochemical control are highly relevant to the synthesis of related phenethylamine structures. mdpi.comnih.gov

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials from nature. For instance, chiral amino acids like phenylalanine can be used as precursors, with their inherent stereocenter guiding the stereochemistry of the final product through a series of chemical transformations.

Asymmetric Catalysis : This powerful strategy employs a chiral catalyst to influence the outcome of a reaction, leading to the preferential formation of one enantiomer over the other. nih.gov For example, the asymmetric reduction of a ketone or imine precursor to a phenethylamine can be achieved using a chiral catalyst, generating the amine with high enantiomeric excess. Chiral phosphoric acids have been shown to be effective in such transformations. mdpi.comnih.gov

Use of Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemistry of a subsequent reaction. After it has served its purpose, the auxiliary is removed. For example, a prochiral ketone could be reacted with a chiral amine to form a chiral imine, which is then diastereoselectively reduced. Subsequent cleavage of the auxiliary yields the enantiomerically enriched target amine.

Enzymatic Resolution : Biocatalysis offers a highly selective method for separating enantiomers. Enzymes, such as lipases or transaminases, can selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. researchgate.netresearchgate.net For instance, a lipase (B570770) could selectively acylate one enantiomer of a racemic phenethylamine, allowing the acylated product and the unreacted enantiomer to be easily separated. researchgate.net

These advanced synthetic methods allow chemists to precisely control the three-dimensional architecture of molecules, a crucial capability in the synthesis of complex and stereochemically defined phenethylamine derivatives. mdpi.com

Analytical Chemistry Approaches in the Study of 2,5 Dimethylphenethylamine

Chromatographic Techniques for High-Resolution Separation

Chromatography is a foundational technique in the analysis of phenethylamine (B48288) derivatives, providing the necessary separation of compounds from a mixture before detection and identification.

Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful tool for the analysis of volatile organic compounds like 2,5-Dimethylphenethylamine. govinfo.gov In GC-MS, the gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer. govinfo.gov While the mass spectrum serves as a chemical fingerprint, many substituted phenethylamine isomers produce nearly identical mass spectra, making differentiation by MS alone challenging. nih.gov For instance, regioisomeric dimethoxyphenethylamines (DMPEA) all have a molecular weight of 181 and share major fragment ions, such as the dimethoxybenzyl radical cation at m/z 152. nih.gov

To overcome this, the high-resolution separation provided by the gas chromatography component is critical. The retention time, which is the time it takes for a compound to pass through the chromatographic column, is a key parameter for distinguishing between isomers. nih.gov In cases where isomers co-elute (exit the column at the same time), chemical derivatization can be employed. The formation of derivatives, such as with perfluoroacylating agents (e.g., trifluoroacetyl, pentafluoropropionyl), can alter the volatility and chromatographic behavior of the isomers, often enabling their separation on a GC column. nih.govojp.gov While derivatization may not always produce unique mass spectral fragment ions for each isomer, the successful chromatographic separation of the derivatives is key to their specific identification. nih.govojp.gov

Table 1: GC-MS Fragmentation Data for Dimethoxyphenethylamine (DMPEA) Isomers

| Compound | Base Peak (m/z) | Other Significant Fragment Ions (m/z) |

|---|---|---|

| 2,3-DMPEA | 152 | 137, 121 |

| 2,4-DMPEA | 152 | 137, 121 |

| 2,5-DMPEA | 152 | 137, 121 |

| 2,6-DMPEA | 152 | 137 |

| 3,4-DMPEA | 152 | 121 |

| 3,5-DMPEA | 136 | 121, 105 |

This table is based on data for the closely related dimethoxyphenethylamine isomers and illustrates the similarity in mass spectral data that necessitates high-resolution chromatography. nih.gov

For analyzing this compound in complex biological samples such as urine, hair, or oral fluid, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred method. nih.govfda.gov.tw It offers superior sensitivity and selectivity compared to GC-MS for many applications and can analyze a wider range of compounds without the need for derivatization. fda.gov.tw The initial liquid chromatography step separates the target analyte from the matrix components. The sample is then introduced into the mass spectrometer, where a specific precursor ion corresponding to the analyte is selected. This ion is fragmented, and the resulting product ions are detected. This two-stage mass analysis (MS/MS) provides a high degree of specificity, significantly reducing matrix interference and allowing for reliable quantification at very low levels. nih.govfda.gov.tw

A review of analytical methods for 2,5-dimethoxy-phenethylamines highlights several validated LC-MS/MS procedures for their determination in various biological specimens. nih.govnih.gov These methods are crucial in forensic and clinical toxicology for confirming the presence of these substances. nih.gov

Table 2: Examples of LC-MS/MS Methods for Phenethylamine Analogs in Biological Matrices

| Analyte | Biological Matrix | Limit of Quantification (LOQ) |

|---|---|---|

| 2,5-Dimethoxy-3,4-dimethylphenethylamine | Hair | 0.01 ng/mg |

| 2,5-Dimethoxy-3,4-dimethylphenethylamine | Oral fluid | 1.0 ng/mL |

| 2,5-Dimethoxy-4-methylphenethylamine (B1664025) | Urine | 10.0 ng/mL (by GC-MS) |

Data sourced from a 2022 review on the analysis of 2,5-dimethoxy-amphetamines and -phenethylamines. nih.gov

Spectroscopic Methods for Definitive Structural Assignment in Research Samples

While chromatographic methods are excellent for separation and detection, spectroscopic techniques are indispensable for the definitive structural elucidation of a pure substance, particularly for distinguishing between isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. news-medical.net It can readily distinguish between positional isomers, such as different substitutions on the phenyl ring of a phenethylamine. news-medical.netresearchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

For phenethylamine isomers, the aromatic region of the ¹H NMR spectrum is particularly informative. researchgate.net The substitution pattern on the benzene (B151609) ring dictates the chemical shifts (positions) and coupling patterns (splitting) of the aromatic proton signals. For example, the symmetry in a para-substituted isomer results in fewer unique signals compared to an ortho- or meta-substituted isomer. news-medical.net Two-dimensional NMR techniques, like COSY (Correlation Spectroscopy), can further help to establish which protons are coupled to each other, confirming their relative positions on the ring. news-medical.net

Table 3: General Principles of NMR for Isomer Differentiation

| NMR Feature | Application in Isomer Differentiation |

|---|---|

| Number of Signals | The number of unique signals in ¹H and ¹³C spectra corresponds to the number of chemically non-equivalent atoms, which is affected by molecular symmetry. news-medical.net |

| Chemical Shift (δ) | The position of a signal is influenced by the electronic environment. Different substituent positions on the aromatic ring will cause distinct chemical shifts for the ring protons and carbons. researchgate.net |

| Coupling Constants (J) | The distance (in Hz) between the peaks of a split signal reveals the spatial relationship between neighboring protons (ortho, meta, para coupling), which is unique to the substitution pattern. researchgate.net |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. usc.edu Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (stretching, bending). usc.edu The resulting IR spectrum is a molecular fingerprint.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the primary amine (N-H), aromatic ring (C-H and C=C), and aliphatic (C-H) groups. The N-H stretching vibrations of a primary amine (R-NH₂) typically appear as two bands in the 3300-3500 cm⁻¹ region. libretexts.org Aromatic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. libretexts.org While IR is excellent for identifying functional groups, differentiating between positional isomers can be more challenging than with NMR. However, techniques like GC with infrared detection (GC-IRD) can provide confirmatory data to distinguish between regioisomers that are separated by the GC but have similar mass spectra. nih.gov

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (typically two bands) |

| Aromatic Ring | =C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch (in-ring) | 1400 - 1600 |

| Aliphatic Chain | C-H Stretch | 2850 - 2960 |

| Primary Amine | N-H Bend | 1550 - 1650 |

These ranges are general and based on established IR spectroscopy principles. libretexts.orglibretexts.org

Development and Validation of Analytical Protocols for Research Applications

The development of new analytical methods and the validation of existing ones are critical for ensuring that results are reliable, accurate, and reproducible. wjarr.com Method validation is a requirement for quality control in many laboratories and involves demonstrating that a method is suitable for its intended purpose. wjarr.comikev.org

Key validation parameters include:

Accuracy : The closeness of the measured value to the true value. This is often assessed by analyzing samples with known concentrations (spiked samples) and calculating the percent recovery. ikev.org

Precision : The degree of agreement among a series of measurements. It is evaluated at different levels, including repeatability (short-term, same conditions) and intermediate precision (within-lab variations like different days or analysts). ikev.org

Specificity/Selectivity : The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD) : The lowest amount of an analyte that can be detected but not necessarily quantified. ikev.org

Limit of Quantification (LOQ) : The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. ikev.org

Linearity and Range : The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ikev.org

Systematic approaches like Design of Experiments (DOE) can be used during method development to identify and understand the factors that influence the method's performance, leading to a more robust final protocol. biopharminternational.com The increasing number of phenethylamine analogues necessitates the development and validation of comprehensive analytical procedures to ensure their accurate identification in various research and forensic applications. nih.gov

Role of Certified Reference Materials in Research Standardization

In the analytical study of any chemical compound, including this compound, achieving accurate, reproducible, and comparable results is paramount. Certified Reference Materials (CRMs) are a cornerstone of quality assurance in analytical chemistry, providing a benchmark against which laboratories can validate methods and ensure the reliability of their findings. While a specific Certified Reference Material for this compound is not listed in the primary catalogs of major international reference material producers, the principles of its use are critical and can be understood through the lens of CRMs for the broader class of phenethylamines and other novel psychoactive substances (NPS).

The rapid emergence of NPS, such as various substituted phenethylamines, presents a significant challenge for forensic and research laboratories. researchgate.netmdpi.com The constant evolution of chemical structures means that specific reference materials are often not available when a new compound is first identified. researchgate.netmdpi.com In such cases, laboratories rely on the foundational principles of analytical chemistry and the use of CRMs for closely related, structurally similar compounds to develop and validate their analytical methods. nih.gov

A Certified Reference Material is defined as a reference material for which one or more property values are certified by a metrologically valid procedure. european-accreditation.orgdemarcheiso17025.comenfsi.eu This certification is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. european-accreditation.orgdemarcheiso17025.comenfsi.eu Producers of CRMs operate under the stringent requirements of ISO 17034, which outlines the competence requirements for reference material producers, ensuring the quality and reliability of their products. aroscientific.comansi.orgnata.com.aueuropa.eu Laboratories that use these CRMs for testing and calibration often work under the ISO/IEC 17025 standard, which requires them to use appropriate procedures, including the use of reference materials to ensure the quality and traceability of results. aroscientific.comcaymanchem.comnist.gov

The primary function of a CRM in research standardization is to establish metrological traceability—the property of a measurement result that allows it to be related to a reference, typically the International System of Units (SI), through an unbroken chain of calibrations. enfsi.eucaymanchem.comscielo.br For a pure substance CRM, like those for phenethylamine analogs, the certified property is typically its purity (mass fraction), which is traceable to the SI unit for mass (the kilogram). industry.gov.au This allows laboratories anywhere in the world to produce results that are comparable and reliable.

CRMs are indispensable for several key analytical procedures:

Method Validation: When developing a new analytical method for a compound like this compound, CRMs are essential for verifying its performance. aroscientific.com By analyzing a CRM with a known certified value, a laboratory can assess the accuracy of its method. aroscientific.com Repeated analysis of the CRM demonstrates the method's precision (repeatability and reproducibility). aroscientific.com Using CRMs at different concentrations also helps establish the linearity of the analytical response. aroscientific.com

Instrument Calibration: CRMs are used to calibrate analytical instruments, ensuring that the instrument's response corresponds accurately to the concentration or amount of the analyte. european-accreditation.org

Quality Control: In routine analysis, CRMs or secondary reference materials traceable to a CRM are analyzed alongside unknown samples to monitor the ongoing performance of the analytical method and ensure that results remain reliable over time. european-accreditation.org

Given the frequent unavailability of a specific CRM for a newly identified NPS, forensic chemists may use a CRM of a closely related structural analog. nih.gov For example, in the analysis of this compound, a laboratory might use a CRM for another phenethylamine derivative to check system suitability and confirm that the analytical instrumentation is performing correctly for that class of compounds. However, for definitive identification and quantification, a specific, well-characterized reference material is the gold standard. The production of these materials for NPS often involves complex synthesis and rigorous characterization to be used as certified reference standards. frontiersin.orgcaymanchem.com

The Certificate of Analysis accompanying a CRM is a critical document that contains all the information necessary for its proper use. sigmaaldrich.com This includes the certified value and its uncertainty, a statement of metrological traceability, methods used for characterization, homogeneity and stability assessments, and instructions for use and storage. industry.gov.ausigmaaldrich.com

Example Certificate of Analysis Data for a Phenethylamine Certified Reference Material

The table below provides an example of the kind of data found on a Certificate of Analysis for a certified reference material of a phenethylamine analog, illustrating the comprehensive characterization required for such standards.

| Property | Value / Information |

| Product Name | 2,5-Dimethoxy-4-(propylthio)phenethylamine HCl |

| NMI Reference No. | D919 |

| CAS No. | 850140-15-7 |

| Chemical Formula | C13H21NO2S.HCl |

| Molecular Weight | 291.8 g/mol |

| Certified Purity (Mass Fraction) | 98.6 ± 1.2 % |

| Uncertainty | Stated at the 95% confidence limit (k=2) as per ISO Guide 35. |

| Metrological Traceability | The certified purity value is traceable to the SI unit for mass (kg) through Australian national standards via balance calibration. industry.gov.au |

| Characterization Methods | Identity confirmed by ¹H NMR, ¹³C NMR, IR, and MS. Purity determined by a mass balance approach combining GC-FID, Karl Fischer analysis, and ¹H NMR spectroscopy. industry.gov.au |

| Intended Use | Suitable for use as a primary calibrator. industry.gov.au |

| Storage Conditions | Store at or below 25 ºC in a closed container in a dry, dark area. industry.gov.au |

| Homogeneity | Assessed by GC-FID on randomly selected sub-samples; judged to be homogeneous. industry.gov.au |

| Stability | Material has demonstrated stability over a minimum period of five years. industry.gov.au |

Neuropharmacological Characterization of 2,5 Dimethylphenethylamine in Preclinical Research

In Vitro Receptor Binding Affinity and Functional Potency Profiling

There is no available data in the scientific literature detailing the binding affinity (Kᵢ values) or functional potency (EC₅₀ values) of 2,5-Dimethylphenethylamine at key neuroreceptors.

Serotonin (B10506) Receptor Subtype (e.g., 5-HT2A, 5-HT2B, 5-HT2C) Interactions and Agonism

No specific studies measuring the interaction and agonism of this compound at serotonin receptor subtypes were found. While phenethylamines as a class are known to interact with 5-HT receptors, specific data for the 2,5-dimethyl derivative is absent.

Trace Amine-Associated Receptor 1 (TAAR1) Engagement

Direct evidence or quantitative data on the engagement of this compound with TAAR1 is not available in published research.

Adrenergic Receptor (e.g., α1, α2, β1, β2) Interactions

No specific binding or functional data for this compound at adrenergic receptor subtypes could be located.

Assessment of Monoamine Transporter (DAT, NET, SERT) Modulatory Activity

Information regarding the modulatory effects, such as inhibition of reuptake (IC₅₀ values), of this compound on the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT) is not available.

Investigation of Monoamine Oxidase (MAO) Enzymatic Inhibition Kinetics

There are no published studies detailing the kinetics of monoamine oxidase (MAO-A or MAO-B) inhibition by this compound.

Cellular Signaling Pathway Elucidation in Model Systems

Research elucidating the specific intracellular signaling pathways activated or modulated by this compound in any model system has not been published.

Structure Activity Relationship Sar Investigations of 2,5 Dimethylphenethylamine Analogs

Systematic Modification of Aromatic Substituents and Their Pharmacological Impact

The substitution pattern on the phenyl ring of phenethylamines is a critical determinant of their pharmacological profile. For 2,5-dimethylphenethylamine analogs, the position and nature of these substituents dictate receptor binding affinity and efficacy.

Role of Methyl Group Position and Number on Receptor Binding and Efficacy

The 2,5-disubstitution pattern on the phenethylamine (B48288) scaffold is recognized as a key motif for potent agonist activity at serotonin (B10506) receptors, particularly the 5-HT2A receptor. nih.gov While much research has focused on 2,5-dimethoxy analogs, the principles can be extended to dimethyl-substituted compounds. The presence of substituents at the 2 and 5 positions of the aromatic ring is considered optimal for high affinity at the 5-HT receptor. uchile.cl

The introduction of a methyl group at the 4-position of a 2,5-dimethoxyphenethylamine (a close analog) enhances potency. nih.gov For instance, 2,5-dimethoxy-4-methylphenethylamine (B1664025) is clinically active, and the addition of an α-methyl group (forming 2,5-dimethoxy-4-methylamphetamine or DOM) further increases potency. mdma.ch This suggests that a methyl group at the 4-position, in conjunction with the 2,5-dimethyl substituents, would likely modulate the pharmacological activity.

In a broader sense, for phenethylamine derivatives, substitutions on the aromatic ring with small lipophilic groups like methyl tend to result in agonist properties at 5-HT2 receptors. nih.gov The specific positioning of these methyl groups is crucial; for example, in a study of methoxy (B1213986) methyl methamphetamines, the various regioisomers displayed different properties, highlighting the importance of the substitution pattern. oup.com

Comparative Analysis with Related Methoxy-Substituted Phenethylamines

The replacement of methyl groups with methoxy groups on the phenethylamine ring significantly impacts pharmacological activity, primarily due to the electronic and steric differences. Methoxy groups, with their oxygen lone pairs, are important for binding to receptors like the 5-HT2A receptor. wikipedia.org

In studies of 2,5-dimethoxy-4-methylamphetamine (DOM), the 2,5-dimethoxy motif is considered crucial for its potent activity. nih.govwikipedia.org Elimination of either the 2- or 5-methoxy group leads to a notable decrease in binding affinity and functional potency at 5-HT2A and 5-HT2C receptors. nih.gov This underscores the importance of the electronic contribution of the methoxy groups, which would be different from that of methyl groups.

While this compound and its methoxy-substituted analog, 2,5-dimethoxyphenethylamine, are structurally similar, the latter is generally more potent at serotonin receptors. This is attributed to the ability of the methoxy groups to engage in hydrogen bonding and other electronic interactions within the receptor binding pocket. For instance, the incorporation of 2- and 5-methoxy groups in 4-methylamphetamine greatly enhances its hallucinogenic activity related to serotonin receptors. drugsandalcohol.ie

Influence of Alkyl Chain and Amine Substitutions on Biological Activity

Modifications to the ethylamine (B1201723) side chain and the terminal amino group of this compound analogs provide another layer of control over their biological activity. These changes can affect metabolic stability, receptor selectivity, and intrinsic efficacy.

Substitution on the α-carbon of the ethylamine chain with a small alkyl group, such as a methyl group, can significantly enhance central nervous system activity. uomustansiriyah.edu.iq This is often attributed to a slowing of metabolism by monoamine oxidase (MAO). uobasrah.edu.iq For example, the addition of an α-methyl group to 2,5-dimethoxy-4-methylphenethylamine increases its potency. mdma.ch However, extending the α-alkyl group to ethyl or larger homologs tends to abolish hallucinogenic activity. mdma.ch

N-methylation of the amino group can also have a profound effect. Converting a primary amine to a secondary amine by N-methylation often leads to a minor reduction in potency at receptors like the human trace amine-associated receptor 1 (hTAAR1). nih.gov However, further N-methylation to a tertiary amine can cause a more significant drop in potency. nih.gov In the context of 5-HT2A receptor activity, N,N-dimethylation of the terminal amine generally decreases affinity. uchile.cl In contrast, N-benzyl substitution has been found to be an exception, in some cases increasing affinity and potency at the 5-HT2A receptor. mdpi.com

The following table summarizes the general effects of alkyl chain and amine substitutions on phenethylamine analogs:

| Substitution | Effect on Activity | Reference(s) |

| α-Methylation | Increases CNS activity, slows MAO metabolism | uobasrah.edu.iq, uomustansiriyah.edu.iq |

| α-Ethylation | Abolishes hallucinogenic activity | mdma.ch |

| N-Methylation | Minor reduction in potency (secondary amine) | nih.gov |

| N,N-Dimethylation | Decreases activity/affinity | nih.gov, uchile.cl |

| N-Benzylation | Can increase affinity and potency at 5-HT2AR | mdpi.com |

Stereoisomeric Effects on Receptor Interactions and Functional Responses

The introduction of a chiral center, for instance by α-methylation of the side chain, results in stereoisomers that can exhibit different pharmacological properties. The differential interaction of enantiomers with receptors is a well-established principle in pharmacology.

For amphetamine and its derivatives, the (S)-isomer is typically the more potent enantiomer. mdma.ch Specifically, the dextro (S)-isomer of amphetamine is reported to be up to 10 times more potent than the levo (R)-isomer in its alerting activity. uomustansiriyah.edu.iq In the case of 2,5-dimethoxy-4-methylamphetamine (DOM), the R-(-)-DOM is the more active enantiomer, acting as a potent agonist of the 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org

Docking simulations of some phenethylamine derivatives have also shown that different stereoisomers can have varying stability in the binding pocket of receptors like the human dopamine (B1211576) transporter (hDAT). For one compound, the (S)-form was found to be more stable than the (R)-form. biomolther.org This difference in binding stability can translate to differences in biological activity.

Computational Modeling and Docking Studies for Ligand-Receptor Interactions

Computational modeling techniques, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, are valuable tools for understanding the interactions between ligands like this compound analogs and their receptor targets. These methods help to elucidate the key molecular features that contribute to binding and activity.

Docking simulations for phenethylamine derivatives have been used to predict their binding poses within receptor sites. For example, in a study of dopamine reuptake inhibitors, docking simulations showed that the amine group of a phenethylamine derivative could form hydrogen bonds with polar side chains of amino acid residues in the human dopamine transporter (hDAT), such as Asp79. biomolther.orgbiomolther.org The orientation of substituents, such as a branched methyl group, within the binding pocket can also be predicted. biomolther.org

Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR method, has been applied to phenethylamines to understand the steric and electrostatic fields around the molecules that are associated with increased or decreased potency. nih.gov Such models can guide the design of new analogs with improved pharmacological properties. The analysis of electrostatic potential maps can also help to predict the likely active conformation of a molecule at the receptor site. uchile.cl

Metabolic Fate of 2,5 Dimethylphenethylamine in in Vitro and in Vivo Preclinical Systems

Identification of Phase I Biotransformation Pathways

Phase I metabolism of phenethylamine (B48288) derivatives primarily involves the modification of the parent molecule through oxidation, reduction, or hydrolysis to introduce or unmask functional groups. For compounds structurally similar to 2,5-Dimethylphenethylamine, the principal Phase I pathways are oxidative demethylation, hydroxylation, and oxidative deamination.

Studies on related 2,5-dimethoxy-substituted phenethylamines and amphetamines have consistently demonstrated that O-demethylation is a major metabolic route. nih.govnih.gov This process, primarily catalyzed by cytochrome P450 (CYP) enzymes, involves the removal of a methyl group from one of the methoxy (B1213986) substituents on the aromatic ring, resulting in a more polar phenolic metabolite. nih.gov For this compound, it is plausible that the methyl groups on the phenyl ring could undergo hydroxylation to form hydroxymethyl metabolites. Research on analogous compounds like 2,5-dimethoxy-4-methyl-amphetamine (DOM) has shown that hydroxylation of the methyl group is a key metabolic step. nih.gov

A crucial and well-documented Phase I pathway for phenethylamines is oxidative deamination. researchgate.netnih.gov This reaction is primarily mediated by monoamine oxidase (MAO) enzymes, leading to the formation of an aldehyde intermediate. researchgate.net This intermediate is then further metabolized, either by reduction to an alcohol or oxidation to a carboxylic acid. nih.govnih.gov Studies on 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) have identified the corresponding alcohol and carboxylic acid metabolites as significant urinary excretion products. researchgate.netnih.gov This suggests that this compound would likely undergo a similar transformation to produce 2,5-dimethylphenylacetic acid.

Table 1: Inferred Phase I Metabolites of this compound

| Metabolic Pathway | Putative Metabolite | Enzymes Involved (Inferred) |

| Oxidative Demethylation | 2-Hydroxy-5-methylphenethylamine or 5-Hydroxy-2-methylphenethylamine | Cytochrome P450 (CYP) Isoforms |

| Aromatic Hydroxylation | Hydroxy-2,5-dimethylphenethylamine | Cytochrome P450 (CYP) Isoforms |

| Benzylic Hydroxylation | (2-Amino-1-hydroxyethyl)-4-methylbenzene | Cytochrome P450 (CYP) Isoforms |

| Oxidative Deamination | 2,5-Dimethylphenylacetaldehyde | Monoamine Oxidase (MAO) |

| Aldehyde Oxidation | 2,5-Dimethylphenylacetic acid | Aldehyde Dehydrogenase (ALDH) |

| Aldehyde Reduction | 2-(2,5-Dimethylphenyl)ethanol | Aldehyde Reductase (ALR) |

Elucidation of Phase II Conjugation Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. reactome.orgdrughunter.comupol.cz For phenethylamine derivatives, the primary Phase II pathways include glucuronidation, sulfation, and N-acetylation. reactome.orgdrughunter.comupol.cz

The phenolic metabolites formed during Phase I via O-demethylation are prime candidates for glucuronidation and sulfation. Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). drughunter.comupol.cz Research on 4-bromo-2,5-dimethoxyphenethylamine has confirmed the presence of glucuronide conjugates of its metabolites in urine. nih.gov Similarly, studies on 2,5-dimethoxy-4-ethylthio-beta-phenethylamine (2C-T-2) have indicated that metabolites can undergo partial glucuronidation and/or sulfation. epa.gov

N-acetylation, the transfer of an acetyl group to the primary amine of the phenethylamine backbone, is another significant Phase II pathway. This reaction is catalyzed by N-acetyltransferases (NATs). drughunter.com The presence of N-acetylated metabolites has been reported for various 2C-T analogs, indicating this is a common metabolic route for phenethylamines. nih.govresearchgate.net

Table 2: Inferred Phase II Metabolites of this compound

| Conjugation Pathway | Parent Moiety | Putative Conjugate | Enzymes Involved (Inferred) |

| Glucuronidation | Hydroxylated Metabolites | This compound-O-glucuronide | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | Hydroxylated Metabolites | This compound-O-sulfate | Sulfotransferases (SULTs) |

| N-Acetylation | This compound | N-acetyl-2,5-dimethylphenethylamine | N-acetyltransferases (NATs) |

Enzymatic Mechanisms Governing this compound Biotransformation

The biotransformation of this compound is likely governed by a concert of enzymes, primarily from the Cytochrome P450 and Monoamine Oxidase families for Phase I, and various transferases for Phase II.

Studies on structurally related amphetamines, such as 2,5-dimethoxy-4-methyl-amphetamine (DOM), have identified CYP2D6 as a key isoenzyme involved in their metabolism. nih.govnih.gov It is therefore highly probable that CYP2D6, and potentially other CYP isoforms, play a significant role in the oxidative metabolism of this compound.

Monoamine oxidases, specifically MAO-A and MAO-B, are well-established catalysts for the oxidative deamination of phenethylamines. researchgate.net The relative contribution of each MAO isoform to the metabolism of this compound would depend on its specific substrate affinity.

For Phase II reactions, the specific UGT and SULT isoforms involved in the conjugation of hydroxylated metabolites would require further investigation. Similarly, the N-acetylation of the primary amine would be carried out by NAT enzymes, with potential contributions from both NAT1 and NAT2, which are known to metabolize xenobiotics with primary amine groups.

Table 3: Enzymes Implicated in the Metabolism of this compound (Inferred from Analogs)

| Metabolic Phase | Enzyme Family | Specific Isoforms (Likely Involved) | Metabolic Reaction |

| Phase I | Cytochrome P450 (CYP) | CYP2D6, other CYP isoforms | Oxidative Demethylation, Hydroxylation |

| Phase I | Monoamine Oxidase (MAO) | MAO-A, MAO-B | Oxidative Deamination |

| Phase II | UDP-glucuronosyltransferases (UGTs) | Various UGT isoforms | Glucuronidation |

| Phase II | Sulfotransferases (SULTs) | Various SULT isoforms | Sulfation |

| Phase II | N-acetyltransferases (NATs) | NAT1, NAT2 | N-Acetylation |

Cytochrome P450 Isoform Involvement

The Cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the Phase I metabolism of a vast number of xenobiotics. nih.govmdpi.com For phenethylamine derivatives, specific CYP isoforms play a pivotal role in their oxidative metabolism.

Studies on structurally similar compounds provide significant insights into the likely metabolism of 2,5-DMPEA. For instance, the metabolism of 2,5-dimethoxy-4-methyl-amphetamine (DOM), which shares the core phenethylamine structure, is primarily mediated by a single isoform. Research has shown that CYP2D6 is the key enzyme responsible for the hydroxylation of DOM. nih.govresearchgate.net This suggests a high probability that CYP2D6 is also heavily involved in the oxidative metabolism of 2,5-DMPEA, likely through hydroxylation of the aromatic ring or the methyl groups.

Furthermore, various 2,5-dimethoxyamphetamine (B1679032) derivatives have been identified as competitive inhibitors of CYP2D6. nih.gov This indicates a strong interaction between this class of compounds and the active site of the CYP2D6 enzyme. While multiple CYP enzymes can contribute to the metabolism of some drugs, the evidence from related phenethylamines points towards a dominant role for CYP2D6 in the Phase I biotransformation of 2,5-DMPEA. doi.org

Table 1: Key Cytochrome P450 Isoforms in the Metabolism of Related Phenethylamines

| Compound | Key CYP450 Isoform | Metabolic Reaction | Reference |

|---|---|---|---|

| 2,5-dimethoxy-4-methyl-amphetamine (DOM) | CYP2D6 | Hydroxylation | nih.gov, researchgate.net |

Flavin-Containing Monooxygenase (FMO) Contributions

In addition to the CYP450 system, Flavin-Containing Monooxygenases (FMOs) represent another major class of Phase I enzymes that catalyze the oxygenation of nucleophilic heteroatoms, such as nitrogen and sulfur. nih.govwikipedia.org FMOs, particularly FMO3 which is highly expressed in the adult human liver, are known to metabolize a wide range of amines. nih.gov

The contribution of FMO3 to the metabolism of amphetamine-like structures has also been established, further supporting its likely role in the biotransformation of 2,5-DMPEA. uni-saarland.de

Interspecies Comparability of Metabolic Profiles in Animal Models

Preclinical animal models are fundamental for studying drug metabolism; however, significant interspecies differences can exist, impacting the translation of findings to humans. researchgate.net These differences often arise from variations in the expression and activity of metabolic enzymes like CYPs. researchgate.net

Comparative studies on the metabolism of related phenethylamines highlight these species-specific variations. For example, a detailed investigation of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) using hepatocytes from six species (human, monkey, dog, rabbit, rat, and mouse) revealed notable differences. researchgate.net

A novel metabolite, 4-bromo-2,5-dimethoxy-phenol, was identified exclusively in incubations with mouse hepatocytes. researchgate.net

The metabolite 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol was produced by hepatocytes from humans, monkeys, and rabbits, but not from dogs, rats, or mice. researchgate.net

Studies on other analogs, such as the 2C-T series in rats, have identified major metabolic pathways including sulfoxidation, N-acetylation, and hydroxylation. nih.govnih.gov Similarly, the metabolism of 2,5-dimethoxy-4-methyl-beta-phenethylamine (2C-D) in rats involves O-demethylation, N-acetylation, and deamination. nih.gov While these rat models provide valuable data, the direct extrapolation to human metabolism requires caution due to known species differences in CYP activity. researchgate.net For instance, variations in the CYP3A family of enzymes between species can lead to different primary metabolites. mdpi.com Therefore, while rat models are useful for identifying potential metabolic pathways for 2,5-DMPEA, such as hydroxylation and N-acetylation, direct human comparisons necessitate studies with human-derived in vitro systems. nih.gov

Table 2: Observed Interspecies Metabolic Differences for 4-bromo-2,5-dimethoxyphenethylamine (2C-B)

| Species | Unique or Differentially Produced Metabolite | Metabolic Pathway | Reference |

|---|---|---|---|

| Mouse | 4-bromo-2,5-dimethoxy-phenol | Aromatic Hydroxylation | researchgate.net |

| Human, Monkey, Rabbit | 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol | O-demethylation and Deamination/Reduction | researchgate.net |

Characterization of Novel Metabolites in Biological Fluids for Research

The identification of metabolites in biological fluids like urine is essential for understanding the complete disposition of a compound and for developing analytical methods for its detection. Based on the established metabolic pathways of structurally related phenethylamines, several novel metabolites can be predicted for 2,5-DMPEA.

The primary metabolic routes for phenethylamines include:

Oxidative Deamination: This is a major pathway that leads to the formation of a phenylacetic acid derivative and the corresponding alcohol. For the related compound 2C-B, both 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid were identified as metabolites. researchgate.net

Hydroxylation: Catalyzed by CYP enzymes, this can occur on the aromatic ring or the alkyl side chain. For 2C-D, hydroxylation of the 4-methyl group was observed. nih.gov For 2,5-DMPEA, one would expect hydroxylation on one or both of the methyl groups to form alcohol metabolites, which could be further oxidized to carboxylic acids.

N-Acetylation: This is a common Phase II conjugation reaction for primary amines. N-acetylated metabolites have been identified for various phenethylamine analogs, including 2C-D and the 2C-T series. nih.gov

N-Oxygenation: As discussed, FMO3 can produce the N-oxide metabolite. N-oxide and hydroxylamine (B1172632) metabolites have been identified for other phenethylamine-based compounds. researchgate.net

Therefore, research into the biological fluids of preclinical models exposed to 2,5-DMPEA would likely reveal a profile of metabolites including 2,5-dimethylphenylacetic acid, 2-(2,5-dimethylphenyl)ethanol, hydroxylated derivatives (e.g., (2-methyl-5-(hydroxymethyl)phenyl)ethan-1-amine), and the N-acetyl and N-oxide conjugates.

Table 3: Predicted Metabolites of this compound Based on Analog Data

| Predicted Metabolite | Metabolic Pathway | Analog Evidence |

|---|---|---|

| 2,5-Dimethylphenylacetic acid | Oxidative Deamination & Oxidation | 2C-B, 2C-D, 2C-T-2 researchgate.netnih.govnih.gov |

| 2-(2,5-Dimethylphenyl)ethanol | Oxidative Deamination & Reduction | 2C-B, 2C-D, 2C-T-2 researchgate.netnih.govnih.gov |

| Hydroxymethyl-DMPEA derivatives | Side-chain Hydroxylation | 2C-D nih.gov |

| N-acetyl-2,5-DMPEA | N-Acetylation | 2C-D, 2C-T series nih.gov |

Behavioral and Neurobiological Research Utilizing 2,5 Dimethylphenethylamine in Animal Models

Experimental Paradigms for Evaluating Central Nervous System Effects

There is no available scientific literature detailing the use of specific experimental paradigms to evaluate the central nervous system effects of 2,5-Dimethylphenethylamine in animal models. Standard paradigms for related compounds often include assessments of locomotor activity, the head-twitch response as an indicator of serotonergic 5-HT2A receptor activation, and drug discrimination studies to compare subjective effects with known substances. frontiersin.orgfrontiersin.orgnih.govnih.gov However, no published studies have applied these models to this compound.

Neurochemical Analysis in Brain Regions of Animal Models

No studies were found that conducted neurochemical analyses, such as in vivo microdialysis, to measure changes in neurotransmitter levels in specific brain regions of animal models following the administration of this compound. Research on analogous compounds frequently investigates effects on dopamine (B1211576) and serotonin (B10506) release in areas like the nucleus accumbens and prefrontal cortex, but such data for this compound is absent from the scientific record. semanticscholar.orgnih.gov

Ex Vivo Receptor Occupancy and Autoradiography Studies

There is no published research on ex vivo receptor occupancy or autoradiography studies involving this compound. These techniques are used to determine the binding affinity and regional distribution of a compound at specific receptors in the brain. While studies on related 2,5-dimethoxy-substituted phenethylamines show significant interaction with serotonin receptors, particularly the 5-HT2A subtype, no such binding profile has been determined or published for this compound. nih.govnih.gov

Pharmacokinetic-Pharmacodynamic (PK/PD) Correlations in Preclinical Models

No data is available regarding the pharmacokinetic-pharmacodynamic (PK/PD) correlations of this compound in preclinical models. PK/PD modeling is essential for understanding the relationship between a drug's concentration in the body over time and its observed effects. nih.govaccp1.org The absorption, distribution, metabolism, and excretion (ADME) profile, as well as the concentration-effect relationship for this compound, have not been characterized in animal models according to available literature.

Emerging Research Directions and Unanswered Questions for 2,5 Dimethylphenethylamine Studies

Elucidation of Long-Term Neurobiological Adaptations in Research Systems

A significant gap in the current understanding of many psychoactive compounds, including 2,5-Dimethylphenethylamine, is the long-term neurobiological consequences of their use. While acute effects are more readily studied, chronic exposure may lead to lasting adaptations in brain structure and function. Research in mice has shown that repeated administration of related phenethylamines can lead to behavioral changes and neurochemical abnormalities.

Future research should focus on longitudinal studies in animal models to investigate these potential long-term changes. This includes examining alterations in receptor density and sensitivity, changes in gene expression related to neuroplasticity, and potential impacts on neurogenesis and synaptic pruning. nih.gov Techniques such as in vivo neuroimaging (e.g., MRI, PET) in animal models could track structural and functional changes over time. Post-mortem analysis of brain tissue can provide detailed information on neuronal morphology, dendritic spine density, and glial cell activation. Furthermore, behavioral studies assessing cognitive function, mood, and social behavior in the long term are essential to understand the functional consequences of any neurobiological adaptations.

High-Throughput Screening Methodologies for Novel Analog Discovery

The phenethylamine (B48288) scaffold is a rich source for the discovery of novel psychoactive compounds. nih.gov High-throughput screening (HTS) methodologies are poised to accelerate the discovery and characterization of new analogs of this compound with potentially unique pharmacological profiles. chemrxiv.org HTS allows for the rapid screening of large compound libraries against specific biological targets, such as serotonin (B10506) or dopamine (B1211576) receptors. chemrxiv.org

The integration of automated robotic systems with advanced analytical techniques, such as mass spectrometry, can significantly increase the efficiency of these screening efforts. chemrxiv.org Structure-activity relationship (SAR) studies, which systematically modify the chemical structure of a compound to determine the impact on its biological activity, are a cornerstone of analog discovery. nih.gov For 2,5-dimethoxyphenethylamines, substitutions at the 4-position of the aromatic ring have been shown to significantly influence potency and receptor selectivity. nih.gov Computational approaches, such as molecular docking and virtual screening, can complement experimental HTS by predicting the binding of novel analogs to their target receptors, thereby prioritizing compounds for synthesis and further testing.

| Methodology | Description | Application in this compound Analog Discovery |

|---|---|---|

| High-Throughput Screening (HTS) | Automated screening of large libraries of chemical compounds for activity at a specific biological target. chemrxiv.org | Rapidly identify novel analogs with high affinity and selectivity for specific neurotransmitter receptors. |

| Structure-Activity Relationship (SAR) Studies | Investigating the relationship between the chemical structure of a molecule and its biological activity. nih.gov | Guide the rational design of new analogs with desired pharmacological properties. |

| Virtual Screening and Molecular Docking | Computational techniques used to predict the binding of small molecules to a protein target. | Prioritize potential analogs for synthesis and experimental testing, reducing time and cost. |

Advanced Spectroscopic and Chromatographic Techniques for Metabolomics Research

Understanding the metabolic fate of this compound is crucial for a complete toxicological and pharmacological profile. Metabolomics, the comprehensive study of metabolites in a biological system, can provide valuable insights into the pathways of drug metabolism and identify potentially active or toxic metabolites. Advanced analytical techniques are at the forefront of this research.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are powerful tools for the identification and quantification of drugs and their metabolites in biological matrices such as urine, blood, and hair. nih.govnih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based instruments, provides highly accurate mass measurements, enabling the confident identification of unknown metabolites. bohrium.com The use of tandem mass spectrometry (MS/MS) allows for the structural elucidation of metabolites by analyzing their fragmentation patterns. nih.gov Isotope labeling studies, where a stable isotope-labeled version of the parent drug is administered, can be a definitive way to trace the metabolic pathways. The application of these advanced techniques will be essential for creating a comprehensive metabolic map of this compound and understanding its biotransformation in various biological systems.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.